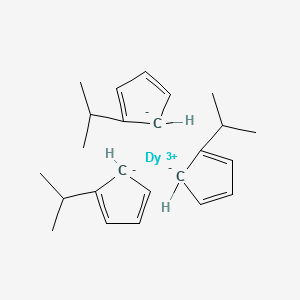
Tris(i-propylcyclopentadienyl)dysprosium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(i-propylcyclopentadienyl)dysprosium is an organometallic compound containing the rare earth metal dysprosium. Its chemical formula is ([(C_3H_7)_2C_5H_3]_3Dy). This compound is known for its unique properties and applications in various fields, including catalysis, magnetic materials, and luminescent materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(i-propylcyclopentadienyl)dysprosium can be synthesized by reacting rare earth metal dysprosium with sodium isopropyl cyclopentadiene. The reaction conditions and specific steps may vary depending on the experimental requirements .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis typically involves controlled laboratory conditions to ensure the purity and stability of the compound. The reaction is sensitive to air and moisture, necessitating an inert atmosphere during the process .
Chemical Reactions Analysis
Types of Reactions: Tris(i-propylcyclopentadienyl)dysprosium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of dysprosium oxides.
Reduction: It can also be reduced, although this is less common.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen or other reducing agents.
Substitution: Various ligands and solvents, depending on the desired product.
Major Products:
Oxidation: Dysprosium oxides.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Tris(i-propylcyclopentadienyl)dysprosium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance permanent magnet materials and high-efficiency optoelectronic devices
Mechanism of Action
The mechanism by which Tris(i-propylcyclopentadienyl)dysprosium exerts its effects is primarily through its interaction with other molecules in catalytic processes. The dysprosium center can facilitate various reactions by stabilizing transition states and intermediates. The cyclopentadienyl ligands play a crucial role in modulating the reactivity and stability of the compound .
Comparison with Similar Compounds
Tris(trimethylsilyl)cyclopentadienyl dysprosium: Similar in structure but with different substituents on the cyclopentadienyl rings.
Tris(methylcyclopentadienyl) dysprosium: Another variant with methyl groups instead of isopropyl groups.
Uniqueness: Tris(i-propylcyclopentadienyl)dysprosium is unique due to its specific ligand structure, which imparts distinct solubility, stability, and reactivity properties. This makes it particularly useful in applications requiring high-performance materials and catalysts .
Properties
Molecular Formula |
C24H33Dy |
|---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
dysprosium(3+);1-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C8H11.Dy/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3 |
InChI Key |
XRFLKOZVUPHSGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C[CH-]1.CC(C)C1=CC=C[CH-]1.CC(C)C1=CC=C[CH-]1.[Dy+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















